Phenethyl sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
CAS No. |
27846-26-0 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(2-phenylethylsulfonyl)ethylbenzene |
InChI |
InChI=1S/C16H18O2S/c17-19(18,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
DKUITGQKEJLOBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)CCC2=CC=CC=C2 |
Other CAS No. |
27846-26-0 |
Origin of Product |
United States |
Alkylation of α Sulfonyl Carbanions
The generation of a carbanion alpha to a sulfonyl group, followed by reaction with an electrophile, is a common C-C bond-forming strategy. Asymmetric induction can be achieved by using a chiral base, a chiral ligand on the counter-ion, or a chiral auxiliary on the sulfone substrate. Research has shown that α-lithiated sulfones can react enantioselectively with electrophiles when complexed with chiral ligands. researchgate.netnih.gov For instance, the reaction of α-lithio allyl aryl sulfides with ketones in the presence of chiral bis(oxazoline) ligands yields α-addition products with varying degrees of enantioselectivity. nih.gov
Highly enantioselective reactions have also been reported for the α-sulfonyl carbanions of trifluoromethyl sulfones, highlighting the utility of this method for creating stereocenters in fluorinated molecules. nih.gov
Asymmetric Michael Additions
Vinyl sulfones are effective Michael acceptors. The conjugate addition of nucleophiles to vinyl sulfones can be rendered highly enantioselective through organocatalysis. For example, the Michael addition of aldehydes to vinyl sulfones catalyzed by silylated biarylprolinol can produce the corresponding adducts with exceptional enantioselectivity. nih.gov Subsequent removal of the sulfonyl group provides a versatile pathway to α-alkylated aldehydes and their derivatives. nih.gov
Asymmetric Reductions and Hydrogenations
The asymmetric reduction of prochiral keto sulfones to chiral hydroxy sulfones is a well-established transformation. mdpi.com Similarly, the asymmetric hydrogenation of α,β-unsaturated sulfones offers a direct route to β-chiral sulfones. acs.org These reactions are typically achieved using chiral catalysts based on metals like rhodium, iridium, or copper, paired with chiral phosphine (B1218219) ligands. acs.org The choice of catalyst and substrate structure is crucial for achieving high yields and enantioselectivities. For instance, the rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to α,β-unsaturated 2-pyridylsulfones, using Chiraphos as a chiral ligand, has proven effective. acs.org
The table below summarizes selected research findings on the asymmetric synthesis of chiral sulfones.
| Reaction Type | Substrate | Chiral Catalyst/Ligand | Reaction Conditions | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Michael Addition | Phenyl vinyl sulfone & Propanal | Silylated biarylprolinol | Organocatalyst, Toluene | 3-(Phenylsulfonyl)pentanal | >99% | nih.gov |
| Conjugate Addition | (E)-1-(Naphthalen-2-yl)-2-(pyridin-2-ylsulfonyl)ethene | [Rh(acac)(C2H4)2] / Chiraphos | Phenylboronic acid, Dioxane/H2O, 100 °C | (R)-2-(1-(Naphthalen-2-yl)-2-phenylethylsulfonyl)pyridine | 96% | acs.org |
| Alkylation | Allyl phenyl sulfide | n-BuLi / (-)-sparteine | Benzaldehyde, THF, -78 °C | (1R,2S)-1,2-Diphenyl-2-(phenylthio)ethanol | 48% (diastereomeric ratio) | nih.gov |
| Alkylation | Benzyl (B1604629) trifluoromethyl sulfone | n-BuLi / Chiral diamine | Methyl iodide, Toluene, -98 °C | 1-Phenyl-1-(trifluoromethylsulfonyl)ethane | up to 95% | nih.gov |
| Reduction | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one (β-keto sulfone) | i-Bu2AlH (Diisobutylaluminium hydride) | Hydroalumination followed by hydrolysis | 1-Phenyl-2-(phenylsulfonyl)ethan-1-ol (racemic) | N/A (focus on mechanism) | mdpi.com |
Mechanistic Organic Chemistry of Phenethyl Sulfone Transformations
Conformational Analysis of Alkyl/Phenyl-Folded Phenethyl Sulfones
The specific three-dimensional arrangement, or conformation, of phenethyl sulfones is a critical factor that governs their chemical reactivity and the stereochemical outcomes of their reactions. A notable feature of these molecules is their tendency to adopt a folded conformation, which significantly influences their behavior in both the ground state and during chemical transformations.
Research, including ab initio molecular orbital calculations, has demonstrated that in the most stable conformation of alkyl 1-phenylethyl sulfones, the alkyl group is positioned synclinal to the phenyl group. researchgate.netrsc.org This arrangement results in short distances between specific hydrogen atoms on the alkyl chain and the carbon atoms of the phenyl ring, indicative of a stabilizing CH/π interaction. researchgate.netrsc.org The existence of these weak hydrogen bonds is a general phenomenon that contributes to the prevalence of folded conformations in many organic compounds. researchgate.netresearchgate.net The strength and influence of these CH/π bonds can be affected by the specific substituents present on both the alkyl and phenyl portions of the molecule.
The stereochemical result of reactions involving phenethyl sulfones is frequently determined by the molecule's preferred conformation in its ground state and the geometry it adopts in the transition state. rsc.org For instance, in stereoselective reactions like the 1,2-asymmetric induction, the geometry of the transition state often resembles the ground state conformation of the reactants. rsc.orgresearchgate.net
Theoretical models and experimental findings have established that the folded ground-state conformation can direct the approach of incoming reagents, thereby influencing the stereochemistry of the resulting products. rsc.orgresearchgate.net In stereoselective processes, the reaction will preferentially proceed through the transition state with the lowest energy. The conformational analysis of the ground state provides crucial insights into the likely geometries of these transition states. For reactions involving chiral auxiliaries or catalysts, the interaction with the phenethyl sulfone substrate is highly dependent on its initial conformation, leading to the preferential formation of one stereoisomer over another. researchgate.net Understanding these conformational factors is key to predicting and controlling the outcomes of such reactions. nih.gov
Elucidation of Reaction Mechanisms via Experimental and Theoretical Studies
The intricate mechanisms governing the transformations of this compound have been unraveled through a synergistic approach combining experimental investigations and theoretical calculations. These studies have shed light on diverse mechanistic pathways, including intramolecular proton transfers, single-electron transfer events, and the involvement of radical intermediates.
Intramolecular proton transfer represents a fundamental step in various reactions involving sulfone-containing molecules. researchgate.net For instance, in the gas-phase fragmentation of protonated benzyl (B1604629) phenyl sulfones, a mechanism involving an intramolecular benzyl cation transfer has been proposed and supported by density functional theory (DFT) calculations. nih.gov In sulfonated polymers, the energy barrier for proton transfer is influenced by the proximity of sulfonate groups and the number of bridging water molecules. nih.gov For example, when two sulfonic acid groups are bridged by water, a symmetric bidirectional transfer can occur with a very low energy barrier of only 0.7 kcal/mol. nih.gov The dynamics of such proton transfer events can be modeled using machine-learned potential energy surfaces, which show that shorter intramolecular hydrogen bonds lead to higher proton transfer rates. chemrxiv.org These theoretical approaches, combined with experimental techniques, provide a detailed understanding of the geometric and energetic requirements for these proton transfer processes. rsc.org
Phenethyl sulfones can participate in reactions initiated by a single-electron transfer (SET), particularly under reductive or photochemical conditions. researchgate.netresearchgate.net The sulfone group acts as an effective electron acceptor, facilitating the initial SET to form a radical anion. nih.govrsc.org The feasibility of a thermal SET process is related to the redox potentials of the electron donor and acceptor. nih.gov
The development of SET processes is crucial for creating challenging chemical structures. researchgate.net Mechanical force can also induce SET from piezoelectric materials to substrates, initiating reactions. researchgate.net The combination of sulfur or selenium organocatalysis with photoredox catalysis represents an emerging area where SET processes, sustained by the synergistic action of multiple catalysts, enable new bond formations. researchgate.net The study of these SET events often involves advanced techniques like EPR spectroscopy and transient absorption spectroscopy to characterize the transient radical ion pairs formed. nih.govuva.nl
Following a single-electron transfer or other radical-initiating steps, phenethyl sulfones can generate radical intermediates. A common pathway involves the cleavage of the carbon-sulfur bond in the radical anion, producing a phenethyl radical and a sulfinate anion. nih.gov Sulfinyl sulfones, which can be generated in situ, serve as precursors to sulfinyl radicals. nih.govnih.gov
The reactivity of the resulting radicals is diverse. Experimental and theoretical studies on the reaction of sulfinyl radicals with unsaturated hydrocarbons suggest a mechanism involving sequential addition of sulfonyl and sulfinyl radicals. nih.govnih.gov The sulfonyl group in various compounds can act as a leaving group in radical transformations, enabling new bond formations through selective cleavage of C-S, N-S, or O-S bonds. acs.org This radical-mediated desulfonylation provides a complementary approach to traditional cross-coupling reactions. acs.org The versatility of sulfone-derived radicals makes them valuable intermediates in the synthesis of complex organic molecules. researchgate.net
Asymmetric Induction in Sulfone Transformations
Asymmetric induction is the process in a chemical reaction that preferentially forms one enantiomer or diastereomer over another, driven by the influence of a chiral feature in the substrate, reagent, catalyst, or environment. wikipedia.org This principle is fundamental to asymmetric synthesis, aiming to control the stereochemical outcome of reactions that create new stereogenic centers. wikipedia.orgmsu.edu In the context of this compound and related sulfone chemistry, asymmetric induction allows for the synthesis of optically active sulfonyl compounds, which are valuable intermediates in the preparation of a wide array of functionalized chiral molecules. acs.orgacs.org
The underlying basis for asymmetric induction is the difference in activation energies between the diastereomeric transition states leading to the possible stereoisomeric products. youtube.com The greater this energy difference, the higher the stereoselectivity of the reaction, which is often quantified as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). youtube.com Asymmetric induction can be broadly categorized into three types:
Internal Asymmetric Induction: A pre-existing chiral center within the substrate molecule dictates the stereochemical outcome at a new stereocenter being formed. wikipedia.org
Relayed Asymmetric Induction: A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective transformation and is subsequently removed. wikipedia.org
External Asymmetric Induction: A chiral catalyst or reagent interacts with the substrate in the transition state to create the chiral environment necessary for stereoselection, without being covalently bonded to the substrate. wikipedia.org
Mechanistic Models of Asymmetric Induction
Several models have been developed to predict the stereochemical outcome of nucleophilic additions to carbonyl groups and other prochiral centers, which are relevant to the transformations of sulfone derivatives.
Cram's Rule and the Felkin-Anh Model: For reactions involving a chiral center alpha to a carbonyl or other reactive center, such as in the reduction of a β-keto sulfone, these models predict the favored diastereomer. The Felkin-Anh model, a refinement of Cram's rule, posits that the largest group at the alpha-chiral center orients itself perpendicular to the incoming nucleophile's trajectory. The nucleophile then attacks along the least sterically hindered path, typically at a 109.5° angle (the Bürgi-Dunitz angle), past the smallest substituent. rsc.orgresearchgate.net
Chelation Control: In cases where a substituent at the α-carbon can act as a Lewis base (e.g., containing oxygen, nitrogen, or sulfur), the presence of a Lewis acid (like a metal cation) can lead to the formation of a rigid, chelated five- or six-membered ring intermediate. wikipedia.org This chelation locks the conformation of the molecule, and the nucleophile will preferentially attack from the less hindered face of this rigid structure. This can sometimes lead to a product with stereochemistry opposite to that predicted by the Felkin-Anh model, an outcome referred to as "anti-Felkin" selectivity. wikipedia.org
Asymmetric Transformations and Research Findings
The sulfonyl group is a powerful tool in asymmetric synthesis due to its ability to activate adjacent C-H bonds for deprotonation and to participate in a variety of stereocontrolled reactions.
Computational and Theoretical Investigations of Phenethyl Sulfone Systems
Ab Initio Molecular Orbital Calculations for Conformational Energy
Ab initio molecular orbital calculations are a cornerstone of computational chemistry, providing a means to solve the electronic Schrödinger equation without empirical parameters. These calculations are particularly valuable for determining the conformational landscapes of flexible molecules like phenethyl sulfone.
Detailed ab initio molecular orbital calculations have been performed on compounds structurally related to this compound to understand their conformational preferences. For instance, studies on alkyl 1-phenylethyl sulfones (C₆H₅CH(CH₃)SO₂R, where R can be various alkyl groups) have been conducted to determine their conformational energies. researchgate.net These calculations, often carried out at high levels of theory such as MP2/6-311G(d,p)//MP2/6-31G(d), reveal the most stable rotamers. researchgate.net In these systems, the most stable conformation is typically one where the alkyl group (R) is positioned synclinal to the phenyl group and antiperiplanar to the benzylic methyl group. This preference is attributed to stabilizing interactions, such as CH/π hydrogen bonds between the alkyl group and the phenyl ring's π-system. researchgate.net
The general approach for these calculations involves first optimizing the geometry of various possible conformers. nih.gov This is followed by single-point energy calculations using larger basis sets to obtain more accurate energy values. researchgate.net The inclusion of electron correlation, often through methods like Møller–Plesset perturbation theory (MP2), is crucial for obtaining reliable conformational energies. researchgate.net
Table 1: Calculated Conformational Information for Alkyl 1-Phenylethyl Sulfones Data derived from ab initio MO calculations at the MP2/6-311G(d,p)//MP2/6-31G(d) level.
| Alkyl Group (R) | Most Stable Conformer Torsion Angle (Ph–C–S–R) | Key Stabilizing Interaction |
| Methyl (CH₃) | ~60° | CH/π hydrogen bond |
| Ethyl (C₂H₅) | ~60° | CH/π hydrogen bond |
| Isopropyl (i-C₃H₇) | ~60° | CH/π hydrogen bond |
| tert-Butyl (t-C₄H₉) | ~60° | CH/π hydrogen bond |
Density Functional Theory (DFT) Studies of Reaction Pathways and Selectivity
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the mechanisms and selectivity of chemical reactions. By modeling the electron density, DFT can accurately predict the energetics of transition states and intermediates, thereby elucidating reaction pathways.
For systems containing sulfone or related sulfonyl groups, DFT calculations have provided significant insights. For example, the mechanism of the energy-transfer-mediated vicinal amino-sulfonylation of alkenes with N-sulfonyl ketimines has been explored using DFT. nih.gov These studies help to understand the high regioselectivity observed in such reactions by analyzing the free energy profiles of plausible pathways and the electronic properties of the radical intermediates involved, such as tosyl and iminyl radicals. nih.gov
Similarly, DFT has been employed to rationalize the reaction mechanisms of sulfinyl sulfones, which act as precursors to sulfinyl radicals. nih.gov Calculations at the SMD-B3LYP/6-31+G(d,p) level of theory have shown that the initial addition of the sulfonyl radical to an alkyne is energetically favored over the addition of the sulfinyl radical, explaining the observed product formation. nih.gov In the context of polymerization, DFT calculations have been used to predict the ring-opening reactivity of cyclic sulfone derivatives, guiding the synthesis of novel polysulfones. mdpi.com
Furthermore, DFT in combination with transition-state theory has been used to predict the product selectivity in the pyrolysis of molecules structurally related to this compound, such as phenethyl phenyl ether. nih.gov These models can accurately calculate the alpha/beta-selectivities by analyzing the electronic structure of the transition states for hydrogen abstraction reactions. nih.gov
Table 2: Examples of DFT Applications in Studying Reactions of Sulfone-Related Systems
| Reaction Type | System Studied | DFT Functional/Basis Set | Key Findings |
| Amino-sulfonylation | Alkenes with N-sulfonyl ketimines | Not specified in abstract | Elucidation of free energy profiles and regioselectivity. nih.gov |
| Radical Addition | Sulfinyl sulfones with alkynes | SMD-B3LYP/6-31+G(d,p) | Rationalization of reaction mechanism via sequential radical addition. nih.gov |
| Ring-Opening Polymerization | Cyclic sulfolane (B150427) derivatives | Not specified in abstract | Prediction of ring-opening reactivity. mdpi.com |
| Pyrolysis | Phenethyl phenyl ether | Not specified in abstract | Prediction of α/β-product selectivities. nih.gov |
Prediction of Molecular Properties and Reactivity Profiles through Theoretical Modeling
For instance, computational models have been developed to predict the reactivity of molecules with biological nucleophiles like glutathione (B108866). researchgate.net These models can identify the specific atoms within a molecule that are most likely to react, known as sites of reactivity. researchgate.net Such predictions are crucial for understanding potential toxicity mechanisms. Similarly, theoretical models based on DFT are used to predict the metabolic fate of drug candidates by calculating the activation energies for reactions catalyzed by metabolic enzymes. nih.govresearchgate.net
In the case of sulfones, DFT methods have been successfully applied to predict various properties of molecules like dipropyl sulfone. researchgate.net A detailed analysis of the potential energy surface can reveal the existence of multiple stable conformers, and their relative populations can be determined using Boltzmann distribution. This information is critical for accurately simulating properties such as infrared spectra. researchgate.net It has been shown that long-range corrected hybrid density functionals are particularly effective for predicting the correct geometries and properties of sulfones. researchgate.net These theoretical models provide a powerful tool for understanding structure-property relationships in sulfone-containing compounds. acs.org
Table 3: Predicted Molecular Properties of Sulfones via Theoretical Modeling
| Property Predicted | Molecule/System | Theoretical Method | Outcome/Application |
| Reactivity with Glutathione | Diverse Chemicals | Site of Reactivity Models | Identification of reactive sites for toxicity assessment. researchgate.net |
| Metabolic Reactivity | Drug candidates | DFT-based models | Prediction of sites of metabolism by enzymes like FMOs and UGTs. nih.govresearchgate.net |
| Conformational Profile & IR Spectrum | Dipropyl Sulfone | DFT (wB97XD/6-311++G(2df,2pd)) | Identification of 28 distinct conformers and simulation of IR spectra. researchgate.net |
Quantum Chemical Computations for Optoelectronic Properties of Sulfone-Functionalized Systems
The sulfone group, being a strong electron-withdrawing moiety, can significantly influence the electronic and optical properties of organic molecules. Quantum chemical computations, particularly DFT and its time-dependent extension (TD-DFT), are instrumental in designing and understanding sulfone-functionalized materials for optoelectronic applications.
These calculations are used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The HOMO-LUMO gap is a critical parameter that affects the optical and electrical characteristics of a material. scielo.org.mx For sulfone-containing materials, the presence of the S(O)₂ group tends to lower both the HOMO and LUMO energy levels, which can be beneficial for applications like organic light-emitting diodes (OLEDs) by facilitating efficient electron injection and transport. nih.gov
Theoretical studies have guided the development of sulfone-based materials for various optoelectronic devices. For example, DFT calculations have been used to investigate the properties of new sulfonamide-based compounds for potential use in solar cells and photovoltaics. scielo.org.mxscielo.org.mx By calculating parameters like the band gap energy, refractive index, and dielectric constant, researchers can screen for materials with suitable properties for specific applications. scielo.org.mxscielo.org.mx Furthermore, computational studies on sulfone polymers have helped to understand their optical properties, such as transparency and refractive index. solvay.com Theoretical modeling also plays a crucial role in the design of novel hole transport materials for perovskite solar cells, where sulfone-containing structures are explored for their potential to enhance device efficiency and stability. rsc.org
Table 4: Calculated Optoelectronic Properties of Sulfone-Functionalized Systems Calculations performed using Density Functional Theory (DFT) and related methods.
| System | Calculated Properties | Potential Application |
| Anthryl Sulfones | HOMO/LUMO energy levels, Photostability | Organic Light-Emitting Diodes (OLEDs) |
| 4-((2-hydroxy benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide | HOMO-LUMO gap, Ionization energy, Electronegativity | Solar Cells, Photovoltaics |
| Sulfone Polymers (e.g., PSU, PESU, PPSU) | Light Transmittance, Refractive Index | Optical components |
| Phenylpyrrole-based Hole Transport Materials | Hole mobility, Intramolecular charge transfer | Perovskite Solar Cells |
Derivatives and Analogues of Phenethyl Sulfone: Synthesis and Structural Design
Cyclic Phenethyl Sulfone Analogues
Cyclic sulfones are organosulfur compounds that have garnered significant interest from organic chemists due to their wide-ranging applications in medicinal chemistry and as versatile synthetic intermediates. iomcworld.comresearchgate.net Their synthesis and functionalization represent a key area in the development of this compound analogues.
A versatile and modern strategy for constructing cyclic sulfones involves the ring-closing metathesis (RCM) of acyclic sulfone precursors. iomcworld.comucsb.edu This method allows for the efficient synthesis of cyclic sulfones of various ring sizes. The acyclic diene sulfones required for RCM can be readily prepared from commercially available starting materials like alkenyl alcohols and alkenyl halides through standard functional group transformations. iomcworld.comucsb.edu
Another prominent method for synthesizing cyclic sulfone frameworks is the Diels-Alder reaction. iomcworld.comresearchgate.net In this approach, substituted 3-sulfolenes, which are five-membered cyclic sulfones, serve as stable diene precursors. researchgate.netucsb.edu These compounds can undergo cycloaddition reactions with various dienophiles to produce more complex cyclic systems. iomcworld.com The resulting adducts can then release sulfur dioxide via a retro-Diels-Alder reaction to generate conjugated dienes, highlighting the utility of sulfolenes as "masked dienes" in complex syntheses. ucsb.edu
Furthermore, existing cyclic sulfone rings can be functionalized. For instance, four- and six-membered cyclic sulfones can undergo regioselective functionalization through a lithiation/electrophile trapping strategy, allowing for the introduction of various substituents onto the ring. iomcworld.com
Fluorinated this compound Derivatives
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, bioavailability, and lipophilicity. cas.cn Consequently, the synthesis of fluorinated this compound derivatives is of significant interest. These derivatives often serve as valuable building blocks for more complex fluorinated molecules.
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a particularly valuable fluorinated building block in organic synthesis. cas.cnresearchgate.net The phenylsulfonyl group enhances the stability of an adjacent carbanion and activates the molecule for various transformations. cas.cn The compound can be readily prepared by the oxidation of difluoromethyl phenyl sulfide. cas.cnorgsyn.org
The chemistry of difluoromethyl phenyl sulfone is dominated by its ability to act as a precursor for several key fluorinated functional groups. researchgate.net Due to the acidity of the C-H bond, it can be deprotonated by a base to generate the (benzenesulfonyl)difluoromethyl anion. cas.cn This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions. For example, it undergoes nucleophilic substitution with primary alkyl halides, which, followed by an elimination step, provides a novel route to 1,1-difluoro-1-alkenes. cas.cn In this capacity, difluoromethyl phenyl sulfone acts as a difluoromethylidene (=CF₂) equivalent. cas.cn
The (phenylsulfonyl)difluoromethyl group is considered a "chemical chameleon" because it can be transformed into other useful fluorinated moieties, such as the difluoromethyl (CF₂H) and difluoromethylene (–CF₂–) groups. cas.cnresearchgate.net The versatility of this reagent is captured in the various reaction modes it can undergo, as summarized in the table below.
| Reaction Mode | Description | Reference |
|---|---|---|
| Nucleophilic (Phenylsulfonyl)difluoromethylation | Involves the generation of the (benzenesulfonyl)difluoromethyl anion, which attacks electrophiles like carbonyls or alkyl halides. | cas.cn |
| Electrophilic (Phenylsulfonyl)difluoromethylation | Uses reagents derived from PhSO₂CF₂H that can deliver an electrophilic "(phenylsulfonyl)difluoromethyl" group to nucleophiles. | cas.cn |
| Radical (Phenylsulfonyl)difluoromethylation | Generates a PhSO₂CF₂• radical, which can add to species like isocyanides. | cas.cn |
| Difluorocarbene Reactions | Under certain conditions, PhSO₂CF₂H can serve as a precursor to difluorocarbene (:CF₂). | cas.cnresearchgate.net |
| Transition-Metal Mediated Reactions | Copper-mediated reactions with arylboronic acids have been developed for C-C bond formation. | cas.cn |
Analogues featuring a tribromomethylsulfonyl group represent another important class of halogenated phenyl sulfones. beilstein-journals.orgnih.gov These compounds are often synthesized as potential pesticides, leveraging the known biological activity of the halogenmethylsulfonyl moiety. nih.govresearchgate.net
A common precursor, 4-chlorophenyl tribromomethyl sulfone, can be synthesized via several routes. beilstein-journals.org One effective pathway starts with 4-chlorothiophenol, which undergoes S-methylation with dimethyl sulfate. The resulting thioether is then oxidized to the corresponding methyl sulfone using hydrogen peroxide in acetic acid. The final step is the exhaustive bromination of the methyl group to the tribromomethyl group, which can be achieved using reagents like sodium hypobromite (B1234621) or bromine chloride. beilstein-journals.org
These tribromomethyl sulfone analogues are valuable synthetic intermediates. beilstein-journals.org For instance, the aromatic ring can be further functionalized, typically through nitration. The resulting nitro-derivatives can then undergo nucleophilic aromatic substitution (SNAr) reactions with amines, hydrazines, or phenolates to produce a wide array of structurally diverse molecules, including 2-nitroaniline (B44862) and diphenyl ether derivatives. beilstein-journals.orgnih.gov The nitro group in these products can be subsequently reduced to an amine, providing a handle for further transformations, such as the construction of benzimidazole (B57391) rings. nih.govresearchgate.net
The table below shows examples of 2-nitroaniline derivatives prepared from a nitrosulfone precursor, demonstrating the utility of the SNAr reaction in this system.
| Product ID | Substituent (R) | Yield (%) | Reference |
|---|---|---|---|
| 7a | -NH₂ | 93 | researchgate.net |
| 7b | -NHNH₂ | 94 | researchgate.net |
| 7c | -NHCH₃ | 95 | researchgate.net |
| 7d | -NHC₄H₉ | 87 | researchgate.net |
| 7e | -NH(CH₂)₂CH₃ | 92 | researchgate.net |
Sulfone-Functionalized Aromatic and Heteroaromatic Systems
The synthesis of sulfone-functionalized aromatic and heteroaromatic systems is a cornerstone of organosulfur chemistry. nih.govthieme-connect.com Traditional methods for preparing aryl sulfones include the oxidation of corresponding sulfides and Friedel-Crafts-type sulfonylation. nih.govthieme-connect.com The latter involves the reaction of an arene with a sulfonyl chloride in the presence of a Lewis acid like AlCl₃ or FeCl₃. nih.gov This electrophilic aromatic substitution is generally most effective for electron-rich aromatic and heteroaromatic compounds. nih.gov
Another classical and widely used approach is the alkylation or arylation of sulfinate salts. thieme-connect.com These salts, acting as nucleophiles, can react with electrophiles such as alkyl halides or activated aryl halides to form sulfones. thieme-connect.com More recently, transition-metal-free methods have been developed, such as the reaction of sulfinate salts with diaryliodonium salts or aryne precursors. organic-chemistry.org
Modern synthetic chemistry has also introduced more advanced methods. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective sulfonylation of arenes and heteroarenes, often using sulfonyl chlorides as the sulfonylating agent. nih.gov Additionally, visible-light-induced reactions have been developed for the switchable synthesis of nonaromatic and aromatic heterocyclic sulfones from 1,6-diynes and sulfonyl chlorides, offering a mild and efficient alternative to traditional methods. nih.gov
Stereoisomeric Phenethyl Sulfones and their Preparation
Stereoisomers are compounds that share the same chemical constitution but differ in the three-dimensional arrangement of their atoms. google.com When stereoisomers are not mirror images of each other, they are known as diastereomers. google.com The preparation of specific stereoisomers of this compound derivatives is crucial when chirality is a key feature for a target application.
The synthesis of stereoisomeric sulfones can be achieved through various asymmetric strategies. One illustrative approach involves the use of chiral metal-arene complexes. For example, the dearomatization of a phenyl sulfone can be controlled by coordinating the aromatic ring to a metal center. Protonation of a chiral η²-arene complex can generate two different η²-arenium diastereomers. nih.gov These diastereomeric intermediates can then react with a nucleophile to yield two distinct diastereomeric diene products. nih.gov This process demonstrates how the stereochemistry of a starting complex can direct the formation of specific stereoisomers in subsequent products. The separation of these diastereomers allows for access to stereochemically pure sulfone-containing molecules. nih.gov
Biological Activities and Mechanistic Pathways of Phenethyl Sulfone and Its Analogues
Molecular Mechanisms of Cell Cycle Regulation
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Certain analogues of phenethyl sulfone have been shown to interfere with this process, leading to cell cycle arrest.
Phenethyl isothiocyanate (PEITC), a well-studied analogue, can induce cell cycle arrest at high concentrations. nih.govresearchgate.net This is often a precursor to apoptosis. The molecular control of the cell cycle involves a series of checkpoints regulated by cyclin-dependent kinases (CDKs) and their activating partners, cyclins. nih.gov The activity of CDK-cyclin complexes can be halted by CDK inhibitors. nih.gov Organo-sulfur compounds, including PEITC, have been found to up-regulate the expression of the CDK inhibitors p21 and p27. nih.gov The p21 protein is a key factor in mediating cell cycle arrest in response to DNA damage, capable of inducing G1, G2, or S phase arrest. embopress.org The tumor suppressor protein p53 also plays a crucial role by controlling the expression of genes involved in cell cycle arrest. youtube.com In response to cellular stress, activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. youtube.com The interplay between these regulatory molecules is critical in determining a cell's fate.
Table 1: Key Proteins Involved in Cell Cycle Regulation by this compound Analogues
| Protein | Function in Cell Cycle | Effect of Analogues |
| p21 (WAF1/CIP1) | Cyclin-dependent kinase inhibitor; induces G1, G2, or S phase arrest. embopress.org | Upregulated by organo-sulfur compounds like PEITC. nih.gov |
| p27 | Cyclin-dependent kinase inhibitor. | Upregulated by organo-sulfur compounds like PEITC. nih.gov |
| p53 | Tumor suppressor; controls expression of genes for cell cycle arrest and apoptosis. youtube.com | Can be activated by cellular stress induced by analogues. nih.gov |
| Cyclins/CDKs | Drive the progression of the cell cycle. nih.gov | Activity is inhibited by the upregulation of p21 and p27. nih.govnih.gov |
Apoptosis Induction Pathways in Cellular Models
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism by which many anti-cancer agents exert their effects. Analogues of this compound have demonstrated the ability to trigger apoptosis in various cellular models.
Phenethyl isothiocyanate (PEITC) is a potent inducer of apoptosis. cancer.gov Studies have shown that PEITC can induce apoptosis in cervical cancer cells, an effect that is enhanced when combined with cisplatin. frontiersin.org One of the primary mechanisms of PEITC-induced apoptosis is the generation of reactive oxygen species (ROS) within the mitochondria. frontiersin.org This increase in intracellular ROS can lead to cellular damage and trigger the apoptotic cascade. frontiersin.org
The activation of caspases, a family of cysteine proteases, is central to the execution of apoptosis. nih.gov PEITC treatment has been shown to significantly activate caspase-3, a key executioner caspase. frontiersin.org The apoptotic pathway can be initiated through both p53-dependent and p53-independent mechanisms. nih.gov In cells with functional p53, PEITC can induce early-stage apoptosis involving this tumor suppressor. nih.gov The process of apoptosis is also marked by distinct morphological changes, such as nucleus condensation and fragmentation. frontiersin.org Functionalized sulfur-containing heterocyclic analogues have been observed to induce Sub-G1 arrest, which is indicative of an apoptotic pathway, and activate the caspase cascade, ultimately leading to apoptosis. mdpi.com
Enzyme Inhibition Kinetics and Molecular Interactions (e.g., Cytochrome P450 inhibition)
Cytochrome P450 (P450) enzymes are a superfamily of proteins involved in the metabolism of a wide array of drugs and endogenous compounds. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov Sulfone-containing compounds have been investigated for their interactions with P450 enzymes.
The kinetics of P450 inhibition can be complex, sometimes deviating from the classic Michaelis-Menten model. drugbank.com Some substrates can also act as inhibitors at higher concentrations, a phenomenon known as substrate inhibition. drugbank.comresearchgate.net This often suggests the presence of more than one binding site on the enzyme. researchgate.net The study of inhibition kinetics is crucial for understanding the potential for adverse drug interactions.
Table 2: Enzyme Inhibition Data for a Sulfone Derivative
| Compound | Enzyme | Inhibition Type | Ki Value (HLMs) |
| Sodium tanshinone IIA sulfonate (STS) | CYP3A4 | Competitive | 3.2 µM |
Data from a study on human liver microsomes (HLMs). nih.gov
Activation of Transcription Factors (e.g., Nrf2)
Transcription factors are proteins that regulate the rate of transcription of genetic information from DNA to messenger RNA. The activation of specific transcription factors can trigger cellular defense mechanisms. Phenethyl isothiocyanate (PEITC) is a known activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.govresearchgate.net
Nrf2 is a master regulator of the cellular antioxidant response. mdpi.com Under normal conditions, Nrf2 is kept at low levels. However, upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized and accumulates in the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. mdpi.com This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferases (GSTs), and heme oxygenase 1 (HO-1). nih.govnih.gov
The activation of the Nrf2 pathway by PEITC is a critical component of its chemopreventive activity. nih.gov By enhancing the cell's ability to neutralize carcinogens and reactive oxygen species, PEITC can help protect against the initiation of cancer. nih.gov The ability of PEITC to react with cysteine residues in proteins is thought to be a key mechanism underlying its activation of Nrf2. nih.gov
Investigations into Antimicrobial Mechanisms
The search for new antimicrobial agents is a global health priority due to the rise of antibiotic resistance. nih.gov Sulfone-containing compounds have emerged as a promising class of molecules with potential antimicrobial activity. researchgate.net
Studies have shown that sulfone derivatives can exhibit significant antibacterial and antifungal properties. For example, a series of sulfone derivatives containing 1,3,4-oxadiazole (B1194373) moieties displayed good antibacterial activity against Xanthomonas oryzae pv. oryzae, the pathogen that causes bacterial leaf blight in rice. nih.gov The most potent of these compounds, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, was more effective than some commercial bactericides. nih.gov The proposed mechanism of action includes the inhibition of extracellular polysaccharide (EPS) production, which is crucial for bacterial virulence, and the enhancement of the plant's own defense systems. nih.gov
In another approach, novel penicillin-based sulfone-siderophore conjugates have been developed. nih.gov This strategy aims to overcome bacterial resistance by using siderophores to facilitate the entry of the antibiotic into the bacterial cell. nih.gov The sulfone component in these conjugates can act as an inhibitor of β-lactamase enzymes, which are a major cause of bacterial resistance to penicillin and related antibiotics. nih.gov The mechanism of antimicrobial action for some sulfone derivatives is thought to involve the disruption of the microbial membrane. acs.org
Studies on Anti-inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. nih.gov Sulfone-containing compounds have been investigated for their anti-inflammatory properties.
Dapsone (4,4'-diaminodiphenyl sulfone) is a well-known sulfone drug that possesses both antibacterial and anti-inflammatory effects. nih.gov Its anti-inflammatory mechanisms are believed to involve the inhibition of reactive oxygen species (ROS) production and the downregulation of neutrophil-mediated inflammatory responses. nih.gov
More broadly, certain succinimide (B58015) derivatives, which can be related to sulfone structures, have shown potential anti-inflammatory activity. mdpi.com The mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). mdpi.com The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com The anti-inflammatory effects of sulfur-containing compounds may also be linked to the inhibition of the transcription factor NF-κB, a key regulator of the inflammatory response. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. biomolther.org For this compound and its analogues, SAR studies have been crucial in optimizing their therapeutic potential.
For a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones designed as RORγt inverse agonists, SAR studies revealed that specific substitutions on the phenylsulfone moiety were critical for activity. nih.gov For example, replacing a para-fluoro group with a methyl, ethyl, or chloro group maintained or slightly improved activity, whereas hydrogen or methoxy (B1213986) groups led to reduced activity. nih.gov These studies guide the design of more potent and selective compounds.
In the context of antimicrobial agents, SAR studies on 3-substituted benzylthioquinolinium iodides showed that an aromatic ring attached to the sulfur atom was essential for broad-spectrum antifungal activity. nih.gov Replacing the phenyl ring with a cyclohexyl ring resulted in a loss of activity against most fungi, while extending the aromaticity to a naphthalene (B1677914) ring improved activity. nih.gov
Quantitative structure-activity relationship (QSAR) studies have also been employed. For a series of sulfa drugs inhibiting Pneumocystis carinii dihydropteroate (B1496061) synthetase, a 3D-QSAR model provided a pharmacophore that could be used to predict the binding of new sulfa drugs to the enzyme. nih.gov These studies underscore the importance of the three-dimensional arrangement of functional groups for biological activity.
Applications in Organic Synthesis and Materials Science
Phenethyl Sulfones as Versatile Intermediates in Complex Molecule Synthesis
Sulfones are regarded as "chemical chameleons" in organic synthesis due to their multifaceted reactivity. thieme-connect.com They can serve as temporary activating groups, facilitating key bond formations before being removed from the molecule. researchgate.net Their robustness and tendency to impart crystallinity often simplify the purification of intermediates. orgsyn.org This versatility makes sulfone derivatives, including phenethyl sulfones, powerful tools for constructing elaborate molecular architectures. orgsyn.orgresearchgate.net
A primary application of sulfones in synthesis is to facilitate the formation of carbon-carbon (C-C) bonds. researchgate.net The strongly electron-withdrawing nature of the sulfonyl group (–SO₂–) increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This allows for the easy formation of a carbanion at this position through deprotonation with a suitable base. orgsyn.org This stabilized carbanion is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, in alkylation reactions to form new C-C bonds. orgsyn.org
This principle is central to several synthetic methodologies:
Alkylation and Aldol-Type Reactions: The carbanion generated α to the sulfone can participate in efficient C-C bond formation through alkylation and aldol-like processes. orgsyn.org Diethyl [(phenylsulfonyl)methyl]phosphonate, for instance, serves as a versatile intermediate that can be metalated and then reacted with electrophiles. orgsyn.org
Olefin Synthesis: The Julia-Lythgoe olefination and its modified versions are classic reactions that use β-hydroxy sulfones to create alkenes, demonstrating the role of the sulfone group as a temporary scaffold to build and then eliminate to form a double bond. thieme-connect.com
Multi-Component Reactions: More complex strategies involve the use of sulfones in multi-component reactions. For example, a four-component synthesis has been developed where sulfur dioxide adds to a 1-alkoxy-1,3-diene, and the resulting intermediate is trapped by an enoxysilane to generate polyfunctional sulfones, creating multiple new stereogenic centers and C-C bonds in a single sequence. nih.gov
Desulfonylative Cross-Coupling: Advances in catalysis have enabled the use of sulfones as coupling partners. Alkenyl sulfones, for instance, can react with Grignard reagents in the presence of nickel or iron catalysts in desulfonylative cross-coupling reactions to form new alkenes. rsc.org This showcases the sulfone acting as a leaving group in a C-C bond-forming process. rsc.org
Table 1: Examples of C-C Bond Forming Reactions Involving Sulfones
| Reaction Type | Sulfone Intermediate Role | Key Transformation | Reference(s) |
| Alkylation | Stabilizes adjacent carbanion for nucleophilic attack | R-SO₂-CH₂-R' + Electrophile → R-SO₂-CHR'(E)-R' | orgsyn.org |
| Julia-Lythgoe Olefination | β-hydroxy sulfone acts as precursor | Elimination of sulfone group to form C=C double bond | thieme-connect.com |
| Four-Component Synthesis | SO₂ activates diene for subsequent reactions | Asymmetric synthesis of polyfunctional sulfones | nih.gov |
| Desulfonylative Coupling | Alkenyl sulfone acts as an electrophilic partner | C-S bond cleavage and C-C bond formation | rsc.org |
In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are indispensable tools. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mx After guiding the formation of the desired stereocenter, the auxiliary is removed and can often be recovered. wikipedia.org
Sulfur-based chiral auxiliaries have proven highly effective in this role. scielo.org.mx Chiral sulfones can be used to direct the stereochemistry of reactions, such as the alkylation of the α-carbon. researchgate.net The bulky and electronically defined nature of the chiral sulfonyl group can effectively shield one face of a reactive intermediate (like an enolate), forcing an incoming electrophile to attack from the less hindered face. This leads to the preferential formation of one diastereomer over another. scielo.org.mxresearchgate.net
For example, sulfur-based auxiliaries derived from amino acids have been successfully applied in acetate (B1210297) aldol (B89426) reactions and Michael additions. scielo.org.mx Camphorsultam, a well-known chiral auxiliary, demonstrates excellent stereocontrol in various transformations, including alkylations and Michael additions. wikipedia.org The synthetic utility of these compounds lies in their ability to facilitate predictable and highly diastereoselective bond formations, which are crucial steps in the synthesis of enantiomerically pure natural products and pharmaceuticals. scielo.org.mxresearchgate.net
Polymer Chemistry and Advanced Materials Design Utilizing Sulfone-Containing Monomers
The incorporation of the sulfone group into polymer backbones is a cornerstone of high-performance materials science. Polymers containing sulfone groups, such as poly(arylene ether sulfone)s (PAES), are known for their high strength, and resistance to high temperatures and oxidation. wikipedia.org These properties make them valuable as engineering plastics and materials for advanced applications, including proton exchange membranes in fuel cells. wikipedia.orgresearchgate.net The synthesis often involves the copolymerization of various sulfur-containing monomers. acs.org
Sulfonated poly(arylene ether sulfone)s (SPAES) are a critical class of polymers used, for example, as proton exchange membranes for fuel cells. researchgate.net Their synthesis is typically achieved through nucleophilic aromatic substitution step-copolymerization. acs.org This process involves the reaction of a dihydroxy monomer with two dihalo monomers, one of which contains sulfonic acid groups to provide hydrophilicity and proton conductivity. researchgate.net
A common synthetic route involves the condensation reaction between a dihydroxy monomer, such as 4,4′-dihydroxybiphenyl or hydroquinone, and dihalo monomers like 4,4′-difluorodiphenyl sulfone (a hydrophobic monomer) and 3,3′-disulfonated-4,4′-difluorodiphenyl sulfone (a hydrophilic, sulfonated monomer). researchgate.netacs.org By carefully controlling the feed ratio of the sulfonated and non-sulfonated monomers, the degree of sulfonation in the final polymer can be precisely managed, which in turn dictates the material's properties, such as proton conductivity and water uptake. researchgate.netrsc.org
Table 2: Monomers in the Synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES)
| Monomer Type | Example Compound | Function | Reference(s) |
| Dihydroxy Monomer | 4,4′-Dihydroxybiphenyl (BP) | Polymer backbone component | researchgate.net |
| Dihydroxy Monomer | Hydroquinone (HQ) | Polymer backbone component | acs.org |
| Dihalo Monomer (Non-sulfonated) | 4,4′-Difluorodiphenyl sulfone (DFDPS) | Hydrophobic component | researchgate.net |
| Dihalo Monomer (Sulfonated) | 3,3′-Disulfonated-4,4′-difluorodiphenyl sulfone (SDFDPS) | Hydrophilic/Proton-conducting component | researchgate.net |
| Dihalo Monomer (Sulfonated) | Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt | Hydrophilic/Proton-conducting component | mdpi.com |
The versatility of sulfone chemistry extends to the creation of highly functionalized polymeric materials. These materials can be designed either by building polymers from monomers that already contain the desired functionality or by modifying the polymer after its synthesis.
Post-Synthetic Functionalization: One powerful strategy involves creating a polymer scaffold with reactive handles that can be chemically altered in subsequent steps. For instance, a poly(arylene ether sulfone) can be synthesized with a pendant aryl iodide group. This iodo group is stable under the polymerization conditions but can later be converted into various other functional groups, such as azides, or used in cross-coupling reactions to attach different moieties like phenyl or naphthyl groups. wright.edu Another approach uses the reaction of divinyl sulfone and tert-butylcarbazate to create a linear polymer; subsequent removal of protecting groups yields a scaffold with hydrazine (B178648) moieties that can be readily reacted with aldehydes to attach a wide array of functionalities. rsc.org
Specialized Architectures: Sulfone-containing monomers are also used to build polymers with unique properties. Recyclable sulfone-containing polysiloxanes have been synthesized via the ring-opening polymerization of a macroheterocyclic siloxane monomer, offering a route to more sustainable materials. rsc.org Additionally, polymers functionalized with pendant vinyl sulfone groups can be crosslinked with dithiol molecules (e.g., dithio-polyethyleneglycol) via a Michael addition reaction to form hydrogels, which are useful for biomedical applications like cell encapsulation. rsc.org
Agrochemical Applications and Pesticidal Activity Mechanisms
Sulfone derivatives are increasingly important in the field of crop protection due to their broad spectrum of pesticidal activities, including insecticidal, herbicidal, antifungal, and antibacterial properties. researchgate.netacs.org The introduction of a sulfone moiety into a molecular scaffold is a recognized strategy in the discovery of new active ingredients for agrochemicals. thieme-connect.comresearchgate.net
Recent research has focused on designing novel sulfone compounds with high efficacy against major agricultural pests. For example, a series of sulfone derivatives were designed and synthesized, showing potent larvicidal activity against pests like Spodoptera litura (tobacco cutworm). acs.org Several of these new compounds demonstrated significantly higher potency than existing commercial insecticides. acs.org The insecticidal activity of sulfur-containing meta-amide derivatives has also been explored, with sulfone-containing compounds showing superior lethality against pests like the diamondback moth (Plutella xylostella) compared to related thioether or sulfoxide (B87167) compounds. semanticscholar.org
Table 3: Insecticidal Activity of Novel Sulfone Derivatives against *S. litura***
| Compound | LC₅₀ (mg/L) | Comparison (Positive Control) | Reference(s) |
| W-27 | 0.1205 | More potent than Fluralaner | acs.org |
| W-29 | 0.1262 | More potent than Fluralaner | acs.org |
| Fluralaner | 0.1862 | Positive Control | acs.org |
| Flubendiamide | 0.5591 | Positive Control | acs.org |
A key mechanism of action for a novel class of alkylsulfone insecticides, which includes the commercial product oxazosulfyl, has been identified. nih.govresearchgate.net These compounds function as potent inhibitors of the vesicular acetylcholine (B1216132) transporter (VAChT). nih.gov By blocking VAChT, the insecticides prevent the loading of acetylcholine into synaptic vesicles within the neuron. This disrupts cholinergic synaptic transmission, leading to a reduction in nerve signaling, which manifests in insects as paralysis and eventual death. nih.gov This mode of action is distinct from many other neurotoxic insecticides, making this class of sulfones a valuable tool for managing pests, particularly where resistance to other chemistries has developed. nih.gov
Advanced Analytical Methodologies in Phenethyl Sulfone Research
Spectroscopic Techniques for Structural and Mechanistic Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods form the cornerstone of molecular characterization, providing unambiguous evidence for the structural identity of phenethyl sulfone and insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons of the phenyl group and the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. The electron-withdrawing nature of the sulfonyl group causes the adjacent methylene protons to be deshielded, shifting their resonance to a lower field (higher ppm value) compared to the terminal methylene group.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals correspond to the carbons of the phenyl ring and the two aliphatic carbons of the ethyl chain. rsc.org Similar to the proton spectrum, the carbon atom directly attached to the sulfonyl group is significantly deshielded. rsc.org Conformational studies on related 1-phenylethyl derivatives utilize NMR coupling constants to determine preferred molecular geometries in solution. rsc.org
Table 1: Representative NMR Data for the Phenethyl Sulfonyl Moiety Note: This table is illustrative, based on data for analogous sulfone structures. Actual chemical shifts can vary with solvent and experimental conditions.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Description |
| ¹H | Phenyl (Ar-H) | 7.5 - 8.0 | Multiplet, deshielded by sulfone group. |
| ¹H | -SO₂-CH₂- | 3.1 - 3.4 | Triplet, deshielded by adjacent SO₂ group. |
| ¹H | -CH₂-Ph | 2.9 - 3.2 | Triplet. |
| ¹³C | Phenyl (Ar-C) | 127 - 140 | Multiple signals for ipso, ortho, meta, para carbons. |
| ¹³C | -SO₂-C H₂- | 55 - 61 | Deshielded aliphatic carbon. |
| ¹³C | -C H₂-Ph | 28 - 32 | Aliphatic carbon. |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent absorption bands are those corresponding to the sulfone (SO₂) group. These appear as two strong, distinct peaks. researchgate.net
Asymmetric SO₂ Stretching: Typically observed in the range of 1300-1350 cm⁻¹.
Symmetric SO₂ Stretching: Typically observed in the range of 1120-1160 cm⁻¹. researchgate.net Additional bands corresponding to C-H stretching of the aromatic and aliphatic groups, as well as aromatic C=C bending, would also be present.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |
| Asymmetric Stretch | Sulfone (SO₂) | 1300 - 1350 | Strong |
| Symmetric Stretch | Sulfone (SO₂) | 1120 - 1160 | Strong |
| Aromatic C-H Stretch | Phenyl | >3000 | Medium |
| Aliphatic C-H Stretch | Ethyl (-CH₂-) | 2850 - 3000 | Medium |
| C=C Bending | Aromatic | 1450 - 1600 | Medium-Weak |
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. In the analysis of compounds like this compound, electron ionization (ESI) is a common technique. nih.govnist.gov The molecular ion peak [M]⁺ would be observed, and fragmentation patterns would likely include the stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91) and cleavage at the C-S bonds.
Chromatographic Methods for Reaction Monitoring and Purity Assessment
Chromatography is essential for both the analysis and purification of this compound during its synthesis and subsequent reactions.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (such as a mixture of hexane (B92381) and ethyl acetate), one can visualize the consumption of starting materials and the formation of the product. rsc.org
Column Chromatography: For purification on a preparative scale, column chromatography is the method of choice. A crude reaction mixture containing this compound can be loaded onto a column packed with a stationary phase like silica gel. rsc.org Elution with a carefully selected solvent or solvent gradient separates the desired sulfone from unreacted starting materials, byproducts, and catalysts, yielding a product of high purity. rsc.org
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides accurate data on bond lengths, bond angles, and torsional angles. For derivatives of this compound that contain chiral centers, X-ray analysis is pivotal in establishing the absolute and relative stereochemistry. nih.gov
Structural analysis of various sulfones has revealed key geometric parameters. researchgate.netst-andrews.ac.uk For instance, in a study of a brominated diastereomer containing a 1-phenylethyl sulfonyl group, crystallography was essential to determine the erythro (RR/SS) configuration, which in turn clarified the stereochemical pathway of its subsequent elimination reaction. nih.gov The analysis provides a detailed picture of the molecular conformation in the crystal lattice and the nature of intermolecular packing forces. nih.govnih.gov
Table 3: Typical Crystallographic Bond Parameters in Aryl-Alkyl Sulfones Source: Data compiled from studies on various sulfone structures. researchgate.netst-andrews.ac.uk
| Parameter | Bond/Angle | Typical Value |
| Bond Length | S=O | 1.39 - 1.46 Å |
| Bond Length | S-C (aryl) | ~1.76 Å |
| Bond Length | S-C (alkyl) | ~1.78 Å |
| Bond Angle | O-S-O | 116° - 121° |
| Bond Angle | C-S-C | 101° - 107° |
Advanced Techniques for Investigating Intermolecular Interactions and Conformation
The biological and material properties of molecules are often governed by their preferred three-dimensional shape (conformation) and the non-covalent forces they exert on their neighbors (intermolecular interactions).
Conformational Analysis: Computational chemistry, using methods like ab initio molecular orbital (MO) calculations, has been used to investigate the conformational energy landscape of related alkyl 1-phenylethyl sulfones. researchgate.net These studies suggest that the most stable conformation often involves a gauche relationship between the alkyl/sulfonyl group and the phenyl ring. researchgate.net For 1-phenyl-2-thio-ethanols and their oxidized sulfone derivatives, NMR coupling constants indicate a preferred conformation where the sulfur-containing group is gauche to the hydroxyl group and anti to the phenyl group, a preference likely stabilized by polar interactions. rsc.org
Intermolecular Interactions: The sulfone group, while a poor hydrogen bond acceptor compared to ethers or sulfoxides, can participate in weak intermolecular interactions. researchgate.net X-ray crystal structures of sulfones frequently reveal a network of "soft" hydrogen bonds, such as C-H···O interactions, where hydrogen atoms from neighboring molecules interact with the electronegative oxygen atoms of the sulfone group. nih.govst-andrews.ac.uk These interactions, along with π-π stacking of phenyl rings, play a crucial role in the solid-state packing of the molecules. nih.gov The larger size and polarizability of the sulfur atom, compared to oxygen, also influence the nature and strength of noncovalent interactions it can form. nih.govacs.org
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Phenethyl Sulfones
The future of phenethyl sulfone synthesis lies in the adoption of greener and more efficient methodologies that minimize waste, reduce energy consumption, and utilize readily available starting materials. Traditional methods for sulfone synthesis, such as the oxidation of sulfides and Friedel-Crafts-type reactions, are being reimagined through the lens of modern synthetic techniques. nih.govthieme-connect.com
Emerging technologies like photocatalysis and electrochemistry are at the forefront of this transformation. nih.gov Photocatalysis, utilizing visible light to drive chemical reactions, offers a mild and powerful tool for constructing sulfones. nih.gov Recent studies have demonstrated the photocatalytic synthesis of various sulfones, including aryl allyl sulfones, through radical cascade reactions. organic-chemistry.org These methods often employ reusable heterogeneous photocatalysts, enhancing their sustainability. organic-chemistry.org For instance, the use of a polyaniline–graphitic carbon nitride–titanium dioxide composite has been shown to be effective for the synthesis of aryl allyl sulfones under visible light. organic-chemistry.org Similarly, iridium photoredox catalysis can activate sulfone tetrazoles to generate sulfonyl radicals, which can then be coupled with electron-deficient olefins. acs.org
Electrochemical synthesis represents another promising green alternative, avoiding the need for chemical oxidants and often proceeding at room temperature. organic-chemistry.org The electrochemical synthesis of vinyl, alkyl, and allyl sulfones from sodium sulfinates and olefins has been successfully demonstrated using simple graphite (B72142) electrodes in an undivided cell. organic-chemistry.orgresearchgate.net This approach is scalable and tolerates a wide variety of functional groups, making it a versatile tool for organic synthesis. organic-chemistry.org
Furthermore, there is a growing interest in C-H functionalization reactions to directly introduce the sulfonyl group, bypassing the need for pre-functionalized substrates. thieme-connect.com These methods, along with the use of sulfur dioxide surrogates like DABCO·(SO₂)₂, contribute to more atom-economical and sustainable synthetic routes. thieme-connect.comorganic-chemistry.org The development of metal-free oxidation systems, such as using urea-hydrogen peroxide and phthalic anhydride, further underscores the shift towards environmentally benign procedures for sulfone synthesis. organic-chemistry.org
Future research will likely focus on adapting these novel photocatalytic, electrochemical, and C-H functionalization strategies specifically for the synthesis of a diverse range of this compound derivatives, aiming for high efficiency, selectivity, and sustainability.
Exploration of Undiscovered Mechanistic Pathways in Sulfone Chemistry
A deeper understanding of reaction mechanisms is crucial for the development of new synthetic methods and the rational design of novel sulfone-containing molecules. While the chemistry of sulfones is well-established, there are still mechanistic aspects that remain to be fully elucidated, particularly in the context of modern catalytic processes.
One area of active investigation is the behavior of sulfones in catalytic desulfonylative functionalizations, where the sulfone group acts as a leaving group to enable the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org The mechanistic details of how various metal catalysts, such as palladium and nickel, activate the typically inert C-S bond in sulfones are of significant interest. rsc.org Understanding the oxidative addition and reductive elimination steps involving sulfone substrates will allow for the design of more efficient and selective cross-coupling reactions.
The generation and reactivity of sulfonyl radicals are also a key focus of mechanistic studies. organic-chemistry.orgrsc.org Photocatalytic and electrochemical methods often proceed through radical intermediates, and a thorough understanding of the factors that control the formation and subsequent reactions of phenethyl sulfonyl radicals will be essential for optimizing these transformations. organic-chemistry.orgrsc.org For example, mechanistic studies involving radical scavengers have confirmed the involvement of sulfonyl radicals in the electrochemical synthesis of various sulfones. organic-chemistry.org
Furthermore, the coordination chemistry of sulfones with transition metals presents opportunities for novel reactivity. The dihapto-coordination of phenyl sulfones to a tungsten complex, for example, has been shown to activate the aromatic ring towards nucleophilic addition, opening up new pathways for the synthesis of highly functionalized cyclohexene (B86901) derivatives. nih.gov Detailed mechanistic investigations, often supported by computational studies like Density Functional Theory (DFT), are critical for understanding the stereoselectivity and reactivity patterns observed in such systems. nih.gov
Future research will likely employ advanced spectroscopic techniques and computational modeling to map out the intricate energy landscapes of these reactions. This will not only provide fundamental insights into the reactivity of phenethyl sulfones but also pave the way for the discovery of entirely new transformations and catalytic systems.
Design of Next-Generation Biologically Active this compound Analogues
The sulfone moiety is a well-established pharmacophore found in numerous approved drugs. nih.gov The this compound scaffold, in particular, offers a versatile platform for the design of new therapeutic agents due to its favorable physicochemical properties and synthetic tractability. Future research in this area will focus on the rational design and synthesis of novel this compound analogues with enhanced biological activity and improved pharmacokinetic profiles.
A key trend is the incorporation of the this compound group into more complex molecular architectures to target a wider range of biological pathways. For instance, the replacement of an amide group with a sulfonyl group in a known inhibitor led to a new series of potent TNF-alpha converting enzyme (TACE) inhibitors. nih.gov This highlights the potential of the sulfone group to act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's properties. One such inhibitor, a pyrrolidine (B122466) derivative containing a sulfonylmethyl group, demonstrated high potency and oral bioavailability. nih.gov
The synthesis of highly functionalized carbocycles and heterocycles containing the this compound motif is another promising direction. nih.gov Novel synthetic methodologies that allow for the precise installation of various substituents onto a core scaffold are crucial for generating diverse chemical libraries for high-throughput screening. The ability to create complex, three-dimensional structures is particularly important for targeting challenging protein-protein interactions.
Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, guiding the iterative process of lead optimization. By systematically modifying the structure of this compound analogues and evaluating their biological activity, researchers can identify the key structural features required for potent and selective inhibition of a particular biological target.
Future efforts will likely involve the integration of computational chemistry and molecular modeling to predict the binding of this compound derivatives to their target proteins, thereby accelerating the design-synthesis-test cycle. The ultimate goal is to develop next-generation drug candidates with superior efficacy and safety profiles for the treatment of a wide range of diseases, including cancer, inflammation, and infectious diseases.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted, and the field of phenethyl sulfones is no exception. Machine learning (ML) algorithms are increasingly being applied to various aspects of the chemical discovery and development process, from predicting reaction outcomes to designing novel molecules with desired properties. organic-chemistry.org
One of the most promising applications of AI in this area is in the prediction of chemical reactions and the planning of synthetic routes. Transformer-based models, inspired by their success in natural language processing, are being trained on large datasets of chemical reactions to predict the products of a given set of reactants and reagents with high accuracy. These tools can significantly accelerate the discovery of new and more efficient synthetic pathways to this compound derivatives.
AI and ML are also poised to transform the design of new biologically active molecules. organic-chemistry.org By learning from vast amounts of data on chemical structures and their corresponding biological activities, ML models can identify the key features that confer a desired therapeutic effect. This allows for the in silico design and screening of virtual libraries of novel this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. This approach can dramatically reduce the time and cost associated with drug discovery. organic-chemistry.org
Furthermore, AI can be used to predict a wide range of molecular properties, including physicochemical properties, toxicity, and pharmacokinetic profiles. organic-chemistry.org This enables a more holistic approach to drug design, where potential liabilities can be identified and addressed early in the development process.
As the availability of high-quality chemical data continues to grow, the predictive power of AI and ML models will only improve. The synergy between computational predictions and experimental validation will undoubtedly accelerate the pace of innovation in this compound research, leading to the faster discovery of new synthetic methods, catalysts, and therapeutic agents.
Expanding Applications in Advanced Materials and Nanotechnology
While the biological activity of phenethyl sulfones is a major research focus, their unique chemical and physical properties also make them attractive building blocks for advanced materials and nanotechnology. The strong electron-withdrawing nature and thermal stability of the sulfone group can be harnessed to create polymers and nanomaterials with tailored functionalities. thieme-connect.com
In the realm of polymer chemistry, sulfone-containing polymers, such as poly(arylene ether sulfone)s (PAES), are known for their high performance, including excellent thermal and chemical stability. thieme-connect.com Future research could explore the incorporation of the this compound moiety into novel polymer backbones to create materials with enhanced properties. For example, sulfonated poly(arylene ether sulfone) (SPAES) membranes are being investigated for use in fuel cells. The introduction of specific functional groups via the phenethyl side chain could allow for the fine-tuning of properties like proton conductivity, mechanical strength, and dimensional stability in these membranes.
The development of composite materials is another promising avenue. The incorporation of nanofillers, such as functionalized graphene oxide or carbon nanotubes, into a this compound-based polymer matrix could lead to materials with superior mechanical, thermal, and electrical properties. For instance, composite membranes of SPAES with poly(2,5-benzimidazole)-grafted graphene oxide have shown improved proton conductivity and mechanical properties due to favorable acid-base interactions between the polymer and the filler.
In nanotechnology, the self-assembly properties of specifically designed this compound derivatives could be exploited to create well-defined nanostructures, such as nanoparticles, nanotubes, or thin films. These nanostructures could find applications in areas like drug delivery, catalysis, and sensing. The phenethyl group provides a handle for introducing further functionality, allowing for the creation of "smart" materials that can respond to external stimuli.
Furthermore, the antimicrobial properties of certain materials can be enhanced by incorporating sulfone-containing polymers. Research into novel polyketone derivatives containing arylidene linkages has shown potential for enhanced antimicrobial activity. This suggests that this compound-based polymers could be developed for applications requiring antimicrobial surfaces, such as in medical devices or water purification membranes.
Future work in this area will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and materials science to design and fabricate novel this compound-based materials with tailored properties for a wide range of advanced applications.
Q & A
Q. What are the recommended laboratory methods for synthesizing and purifying phenethyl sulfone?
this compound synthesis typically involves oxidation of phenethyl sulfide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in acidic conditions. For purification, adsorption methods using activated carbon coupled with ion-exchange resins are effective for removing impurities, achieving >99.8% purity . Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress.
- Purification : Sequential treatment with activated carbon (to adsorb organic impurities) and ion-exchange resins (to remove ionic residues).
- Validation : Confirm purity via FT-IR spectroscopy and melting point analysis.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- FT-IR Spectroscopy : Identifies functional groups (e.g., sulfone S=O stretching at 1150–1300 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR (δ 3.0–3.5 ppm for sulfone-linked CH₂ groups) and ¹³C NMR confirm molecular structure .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Quantifies purity using reverse-phase columns with UV detection at 210–230 nm.
Advanced Research Questions
Q. How should experimental designs control confounding variables when studying this compound’s bioactivity?
Adopt a completely randomized design with triplicate trials to minimize batch variability. For example:
- Factor-Level Design : Test multiple concentrations (e.g., 0.25–1.0 mg/mL) and include negative/positive controls.
- Endpoint Selection : Measure inhibition percentages (e.g., IC₅₀ for enzymatic activity) rather than raw values to standardize outcomes .
- Statistical Controls : Use ANOVA with post-hoc Tukey tests (p < 0.05) to distinguish treatment effects from noise .
Q. How can researchers resolve contradictions in literature regarding this compound’s mechanism of action?
- Systematic Review : Categorize studies by model systems (e.g., in vitro vs. in vivo) and experimental conditions (pH, concentration).
- Meta-Analysis : Pool data using fixed/random-effects models to identify trends across studies.
- Hypothesis Testing : Replicate conflicting experiments under standardized conditions to isolate variables (e.g., solvent polarity, temperature) .
Q. What computational approaches predict this compound’s physicochemical properties and ligand interactions?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes).
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to observed activity .
Methodological and Data Analysis Questions
Q. How should dose-response data from this compound toxicity assays be analyzed?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values.
- Benchmarking : Compare results to known toxins (e.g., dimethyl sulfone) for context .
- Uncertainty Quantification : Report 95% confidence intervals and use bootstrapping for small datasets .
Q. What strategies enhance reproducibility in this compound research?
- Protocol Standardization : Document reaction conditions (solvent, catalyst, temperature) in detail.
- Data Transparency : Share raw spectra, chromatograms, and statistical code in repositories like Zenodo .
- Interlab Collaborations : Validate key findings across independent laboratories to confirm robustness .
Q. How can systematic reviews synthesize fragmented data on this compound’s applications?
- PRISMA Guidelines : Use structured frameworks for literature screening and quality assessment.
- Evidence Synthesis Tables : Tabulate studies by design, outcomes, and limitations (Example):
| Study ID | Model System | Concentration Tested | Key Findings | Limitations |
|---|---|---|---|---|
| [3] | In vitro | 0.25–1.0 mg/mL | 40% inhibition of enzyme X | No in vivo validation |
| [12] | In vivo | 10–50 mg/kg | Reduced metastasis by 60% | Small sample size |
Data Management and Reporting
Q. What are best practices for documenting this compound experimental data?
Q. How should researchers address gaps in this compound’s toxicity profile?
- Tiered Testing : Start with acute toxicity assays (e.g., brine shrimp lethality), then progress to chronic in vivo studies.
- Omics Integration : Use transcriptomics/proteomics to identify off-target effects at sublethal doses .
- Regulatory Alignment : Follow OECD guidelines for toxicity threshold reporting to facilitate regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
